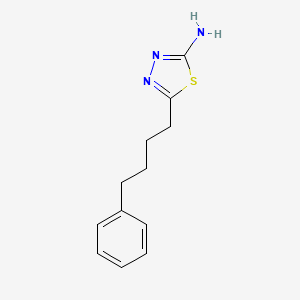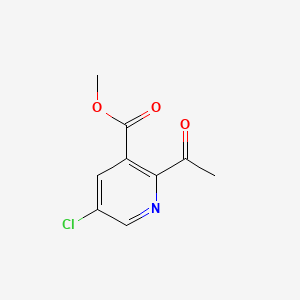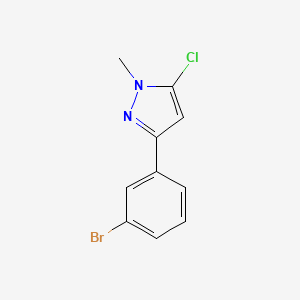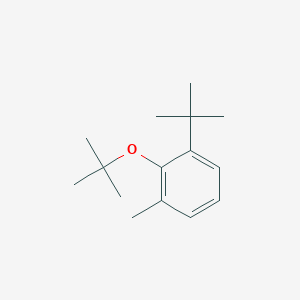
2-(2-Chlorophenyl)-1-methylindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chlorophenyl)-1-methylindole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The compound this compound is characterized by the presence of a chlorophenyl group attached to the second position of the indole ring and a methyl group attached to the nitrogen atom of the indole ring. This structural configuration imparts unique chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-1-methylindole can be achieved through various synthetic routes. One common method involves the reaction of 2-chlorobenzaldehyde with aniline to form 2-(2-chlorophenyl)indole. This intermediate is then methylated using methyl iodide in the presence of a base such as potassium carbonate to yield this compound.
Another approach involves the cyclization of 2-(2-chlorophenyl)acetophenone with hydrazine hydrate to form the indole ring, followed by methylation of the nitrogen atom using methyl iodide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chlorophenyl)-1-methylindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidation products.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding indole-2-carboxylic acids.
Reduction: Formation of 2-(2-chlorophenyl)-1-methylindoline.
Substitution: Formation of substituted this compound derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Chlorophenyl)-1-methylindole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(2-Chlorophenyl)-1-methylindole involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Chlorophenyl)-1H-indole: Similar structure but lacks the methyl group on the nitrogen atom.
2-(2-Chlorophenyl)-3-methylindole: Similar structure but has the methyl group on the third position of the indole ring.
2-(2-Chlorophenyl)-1-ethylindole: Similar structure but has an ethyl group instead of a methyl group on the nitrogen atom.
Uniqueness
2-(2-Chlorophenyl)-1-methylindole is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C15H12ClN |
|---|---|
Molekulargewicht |
241.71 g/mol |
IUPAC-Name |
2-(2-chlorophenyl)-1-methylindole |
InChI |
InChI=1S/C15H12ClN/c1-17-14-9-5-2-6-11(14)10-15(17)12-7-3-4-8-13(12)16/h2-10H,1H3 |
InChI-Schlüssel |
PBGDFZSSLNIGHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C=C1C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate](/img/structure/B13701808.png)

![5-[(S)-2,2-Dimethyltetrahydro-2H-pyran-4-yl]-1-[(1S,2S)-2-methyl-1-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)cyclopropyl]-1H-indole-2-carboxylic Acid](/img/structure/B13701838.png)

![2-(Dicyclohexylphosphino)-1-[2-(dicyclohexylphosphino)phenyl]-1H-pyrrole](/img/structure/B13701858.png)



![6,8-Dichloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B13701876.png)




